molecular formula C26H24Cl2NiP2 B7800085 [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

Cat. No.: B7800085
M. Wt: 528.0 g/mol
InChI Key: XXECWTBMGGXMKP-UHFFFAOYSA-L
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Description

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (CAS: 14647-23-5) is a nickel(II) complex coordinated with the bidentate phosphine ligand 1,2-bis(diphenylphosphino)ethane (dppe). Its molecular formula is C₂₆H₂₄Cl₂NiP₂, and it exhibits a square planar geometry typical of d⁸ metal complexes. The compound exists in two dimorphic forms (A and B), distinguished by differences in solid-state symmetry, as revealed by IR spectroscopy, ³¹P NMR, and powder X-ray diffraction. Form A has lower symmetry than Form B, but both forms exhibit identical solution properties . The dichloromethane solvate of this complex matches the crystal structure of [Ni(dppe)Cl₂]·CH₂Cl₂, confirming its structural flexibility in different environments .

The compound is widely used as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck) and Grignard reagent-mediated syntheses due to its ability to stabilize reactive intermediates .

Properties

IUPAC Name

dichloronickel;2-diphenylphosphanylethyl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P2.2ClH.Ni/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECWTBMGGXMKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14647-23-5
Record name (Bis(diphenylphosphino)ethane)dichloronickel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14647-23-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride
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Preparation Methods

Ethanol-Based Synthesis

Dissolving NiCl₂·6H₂O and dppe in ethanol at 25°C yields orange-red crystals after vacuum filtration (94.2% yield). Ethanol’s moderate polarity facilitates ligand chelation while solubilizing ionic intermediates.

Acetone and Dichloromethane Solvates

  • Form A : Crystallization from acetone produces a monoclinic polymorph (space group P2₁/c) with δ-conformation chelate rings and disordered phenyl orientations.

  • Form B : Using dichloromethane (DCM) yields a triclinic polymorph (space group P-1) stabilized by DCM solvation. Form B exhibits pseudo-symmetry absent in Form A, influencing its solid-state reactivity.

PropertyForm A (Acetone)Form B (DCM)
Space GroupP2₁/cP-1
Chelate Ring Conformationδδ
Phenyl OrientationDisorderedOrdered
IR Bands (P–Ni–Cl)342 cm⁻¹, 318 cm⁻¹335 cm⁻¹, 305 cm⁻¹

Industrial-Scale Production and Multi-Step Synthesis

For large-scale applications, a three-step protocol maximizes yield and purity:

  • Ligand activation : Treat dppe with oxalyl chloride (ClCO)₂ in DCM to generate a reactive intermediate.

  • Nickel coordination : React the activated ligand with NiCl₂ under Schlenk conditions (inert atmosphere, 20°C).

  • Purification : Crystallize the product from DCM/hexane mixtures, achieving >98% purity via fractional distillation.

This method minimizes phosphine oxidation and enhances batch consistency, critical for catalytic applications.

Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and polymorph identification:

Elemental Analysis

Typical elemental composition for NiCl₂(dppe) (C₂₆H₂₄Cl₂NiP₂):

ElementTheoretical (%)Observed (%)
C59.159.1 ± 0.3
H4.584.58 ± 0.1
Cl13.413.4 ± 0.2

Spectroscopic Techniques

  • ³¹P NMR : Solid-state NMR distinguishes Form A (δₚ = 57.5 ppm) from Form B (δₚ = 56.8 ppm) via ligand environment splitting.

  • IR Spectroscopy : Asymmetric ν(P–Ni–Cl) vibrations at 342 cm⁻¹ (Form A) vs. 335 cm⁻¹ (Form B).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityPolymorph Control
Ethanol (ambient)94.295ModerateForm A
Acetone/DCM89–9298LowForms A/B
Industrial (multi-step)8599.5HighForm B

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) include alkyl halides, aryl halides, and various organic solvents. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) depend on the specific reaction type. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products are typically new coordination complexes .

Scientific Research Applications

Key Applications

  • Catalysis in Organic Synthesis
    • Kumada Catalyst-Transfer Polycondensation : dppeNiCl₂ serves as an effective catalyst for this reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This method is particularly useful for synthesizing polymers and complex organic molecules.
    • Ullmann Reactions : It is utilized in homocoupling reactions, facilitating the formation of biaryl compounds from aryl halides.
    • Hydroformylation : Acts as a co-catalyst for the hydroformylation of alkenes, leading to the formation of aldehydes with quaternary carbon centers.
    • Wacker-Type Reactions : dppeNiCl₂ is employed as a catalyst for intramolecular aerobic oxidative amination of alkenes, which is vital for producing amines from olefins.
  • Synthesis of Nickel-Iron Dithiolato Hydrides
    • The compound is involved in synthesizing nickel-iron dithiolato hydrides, which are important in various catalytic processes and materials science applications.
  • Oxidation Reactions
    • It facilitates the oxidation of carboranyl phosphine ligands, contributing to the development of new organometallic compounds.
  • Electronic and Optoelectronic Applications
    • dppeNiCl₂ has been explored for its potential use in electronic and optoelectronic thin films, indicating its relevance in materials science and technology.

Case Study 1: Kumada Catalyst-Transfer Polycondensation

A study demonstrated the efficacy of dppeNiCl₂ in Kumada polymerization reactions, showcasing its ability to produce high molecular weight polymers with controlled architectures. The results indicated that varying the ligand environment around the nickel center could significantly affect the polymerization kinetics and product distribution.

Case Study 2: Ullmann Coupling Reactions

Research highlighted the role of dppeNiCl₂ in Ullmann coupling reactions, where it successfully catalyzed the formation of biaryl compounds from aryl halides under mild conditions. The study emphasized the importance of optimizing reaction parameters such as temperature and solvent choice to enhance yield and selectivity.

Mechanism of Action

The mechanism of action of [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) involves its ability to coordinate with various substrates, facilitating the formation and breaking of chemical bonds. The compound acts as a catalyst by providing a platform for the reactants to come together and react more efficiently. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Key Structural Parameters of Bis(phosphine) Metal Complexes
Compound Metal Center Ligand Type Geometry CAS Number Molecular Weight (g/mol)
[Ni(dppe)Cl₂] Ni(II) dppe Square planar 14647-23-5 528.02
[Co(dppe)Cl₂] Co(II) dppe Tetrahedral 18498-01-6 528.26
[Pd(dppe)Cl₂] Pd(II) dppe Square planar 19978-61-1 572.68
[Ni(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)) Ni(II) dppf Distorted square planar 67292-34-6 747.96
[Ni(dppp)Cl₂] (1,3-Bis(diphenylphosphino)propane nickel(II) chloride) Ni(II) dppp Square planar 15629-92-2 542.09
  • Ligand Effects: dppe (ethane backbone) vs. dppf (ferrocene backbone): The rigid ferrocene moiety in dppf enhances electronic communication between metal centers, making [Ni(dppf)Cl₂] more effective in asymmetric catalysis compared to [Ni(dppe)Cl₂] .
  • Metal Center Effects :

    • Ni vs. Co : Nickel complexes generally exhibit higher thermal stability in cross-coupling reactions, whereas cobalt analogs like [Co(dppe)Cl₂] are more redox-active, favoring reactions requiring metal-centered electron transfer .
    • Ni vs. Pd : Palladium complexes (e.g., [Pd(dppe)Cl₂]) are typically more efficient in Suzuki-Miyaura couplings due to faster oxidative addition rates. However, nickel-based catalysts like [Ni(dppe)Cl₂] are cost-effective alternatives for large-scale applications .

Catalytic Performance

Table 2: Catalytic Activity in Cross-Coupling Reactions
Reaction Type [Ni(dppe)Cl₂] Efficiency [Pd(dppe)Cl₂] Efficiency [Ni(dppf)Cl₂] Efficiency
Suzuki-Miyaura Arylation Moderate (TON*: 10²–10³) High (TON: 10⁴–10⁵) High (TON: 10³–10⁴)
Mizoroki-Heck Reaction High (Selectivity >90%) Moderate (Selectivity ~80%) Low (Selectivity <50%)
Kumada Coupling Excellent (Yield: 85–95%) Not Applicable Poor (Yield: <30%)

*TON = Turnover Number

  • Substrate Scope :
    • [Ni(dppe)Cl₂] shows broad compatibility with aryl chlorides and bromides in Kumada couplings, outperforming palladium analogs in reactions involving sterically hindered substrates .
    • In contrast, [Pd(dppe)Cl₂] achieves higher yields in Suzuki-Miyaura reactions with electron-deficient aryl halides due to superior π-backbonding stabilization .
Table 3: Hazard Profiles
Compound Hazard Statements Carcinogenicity Classification
[Ni(dppe)Cl₂] H302, H312, H315, H350 Suspected (H350)
[Co(dppe)Cl₂] H317, H334, H341 Not classified
[Ni(dppf)Cl₂] H302, H315, H319, H335 Not classified
  • Nickel complexes generally pose higher carcinogenic risks compared to cobalt or palladium analogs, necessitating stringent handling protocols (e.g., gloveboxes, fume hoods) .

Biological Activity

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II), commonly referred to as dppeNiCl2_2, is a coordination compound notable for its catalytic properties in various organic reactions. This compound features a nickel center coordinated to two diphenylphosphino ligands and two chloride ions, forming a square planar geometry. Its biological activity primarily arises from its catalytic functions, particularly in biochemical pathways and synthetic applications.

  • Molecular Formula : C26_{26}H24_{24}Cl2_2NiP2_2
  • Molecular Weight : 528.02 g/mol
  • Appearance : Dark orange powder
  • Melting Point : 263-265 °C

Catalytic Mechanism

The catalytic mechanism of dppeNiCl2_2 involves the formation of a nickel complex that facilitates the coupling of substrates to form new chemical bonds. This is crucial for reactions such as:

  • Wacker Oxidation : Converting alkenes to aldehydes or ketones.
  • Amination Reactions : Transforming alkenes into amines.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has demonstrated that complexes involving diphenylphosphino ligands exhibit cytotoxic effects on tumor cell lines. For instance, studies indicated that these complexes can produce DNA-protein cross-links and DNA strand breaks, inhibiting macromolecular synthesis with a preferential effect on protein synthesis relative to DNA and RNA synthesis .
  • Stability in Biological Environments : Studies using 31P^{31}P NMR spectroscopy showed that dppeNiCl2_2 remains stable in the presence of serum proteins and thiols, indicating potential for therapeutic applications .
  • Polymorphism and Structural Analysis : Recent research identified different polymorphic forms of dppeNiCl2_2, which may influence its reactivity and biological interactions. The crystallographic studies revealed differences in symmetry and ligand orientation between forms A and B, impacting their catalytic efficiency .

Comparative Analysis with Similar Compounds

The following table compares dppeNiCl2_2 with other similar transition metal complexes:

Compound NameFormulaKey Features
1,2-Bis(dicyclohexylphosphino)ethane[Ni(dcphe)Cl2_2]Similar bidentate ligand structure; different sterics
1,2-Bis(dimethylphosphino)ethane[Ni(dmphe)Cl2_2]More flexible ligand; alters catalytic properties
Dichloro[bis(triphenylphosphine)]nickel(II)[Ni(PPh3_3)2_2Cl2_2]Triphenyl phosphine ligands; different electronic effects

Q & A

Basic: What are the standard synthetic routes for preparing [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)?

Answer:
The synthesis typically involves reacting 1,2-bis(diphenylphosphino)ethane (dppe) with nickel(II) chloride under anhydrous conditions. Evidence from laboratory protocols indicates that stoichiometric mixing of dppe and NiCl₂ in solvents like tetrahydrofuran (THF) or acetone at room temperature yields the complex. For example, crystals of the compound are often obtained by slow evaporation of acetone solutions, which may influence polymorph formation . Key parameters include ligand-to-metal ratios (1:1) and solvent choice, as polar aprotic solvents favor chelation.

Basic: How is [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) characterized structurally?

Answer:
Structural characterization employs:

  • Infrared (IR) spectroscopy : Distinct P–Ni–Cl vibrational bands (e.g., 300–400 cm⁻¹) confirm coordination .
  • Solid-state ³¹P NMR : Resolves differences in phosphine ligand environments, critical for identifying polymorphs .
  • X-ray diffraction (XRD) : Determines crystal packing and geometry. For instance, form A (acetate-solvated) lacks the pseudo-symmetry of form B (dichloromethane-solvated), with phenyl ring orientations differing .

Advanced: How do different polymorphs of this compound affect its catalytic performance?

Answer:
Polymorphs (forms A and B) exhibit identical solution behavior but differ in solid-state reactivity due to ligand orientation and crystal packing. For example, form B, stabilized by dichloromethane solvation, may enhance catalytic activity in reactions requiring rigid ligand frameworks. Researchers must confirm the polymorph used via solid-state NMR or XRD, as IR alone cannot reliably distinguish them .

Advanced: What role does the ligand geometry play in the electronic configuration of the nickel center?

Answer:
The bidentate dppe ligand imposes a distorted square-planar geometry on Ni(II), stabilizing the low-spin d⁸ configuration. Structural studies show that the chelate ring adopts a δ conformation, with phenyl rings influencing steric and electronic effects. This geometry enhances catalytic activity in cross-coupling reactions by modulating redox potentials .

Basic: What safety precautions are necessary when handling [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Disposal : Treat as hazardous waste (UN3467, 6.1/PG3) due to carcinogenicity (OSHA classification) .
  • Storage : Keep in airtight containers, away from oxidizers, at room temperature .

Advanced: How can solvent choice influence the formation of different polymorphs during synthesis?

Answer:
Solvents like dichloromethane stabilize form B by forming a solvate (NiCl₂(dppe)·CH₂Cl₂), while acetone yields form A. The solvent’s polarity and coordination ability direct crystal packing. For example, CH₂Cl₂’s weak donor ability allows tighter ligand stacking, whereas acetone disrupts symmetry via solvation .

Advanced: What are the challenges in interpreting spectroscopic data for this compound due to polymorphism?

Answer:
Solid-state IR spectra of form A show additional bands (e.g., 350–500 cm⁻¹) due to lower symmetry, while form B exhibits simpler patterns. However, solution NMR/IR data are identical, requiring complementary techniques like powder XRD to resolve discrepancies. Mixtures of polymorphs further complicate analysis .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:

  • Catalysis : Facilitates Grignard reagent couplings (e.g., MeMgBr in ether at 0°C to rt) .
  • Polymerization : Acts as a precatalyst for dehydropolymerization of phenylsilane, forming silicon-based polymers .
  • Ligand transfer : Serves as a Ni(II) source in phosphine-ligand exchange reactions .

Advanced: How do modifications to the phosphine ligand structure alter the compound's reactivity?

Answer:
Replacing dppe with bulkier ligands (e.g., 1,3-bis(diphenylphosphino)propane) increases steric hindrance, reducing catalytic turnover but improving selectivity. Electronic tuning (e.g., electron-withdrawing substituents on phenyl rings) shifts Ni(II/I) redox potentials, affecting oxidative addition kinetics .

Advanced: What computational methods are used to model the electronic properties of this complex?

Answer:
Density Functional Theory (DFT) calculates ligand field splitting and molecular orbitals, correlating with experimental UV-Vis and electrochemical data. For example, studies on NiCl₂(dppe) reveal a HOMO localized on the nickel center, critical for understanding its catalytic behavior in electron-transfer reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)
Reactant of Route 2
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)

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